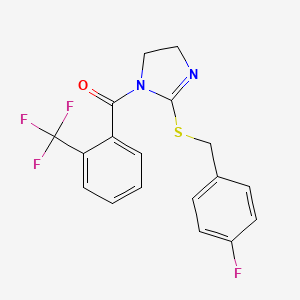

(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-(trifluoromethyl)phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-(trifluoromethyl)phenyl)methanone" is a complex molecule that appears to be a derivative of imidazole-based structures. Imidazole derivatives are known for their wide range of biological activities and are often explored for their potential pharmaceutical applications. The presence of fluorine atoms in the structure suggests that the compound may exhibit unique physical and chemical properties, as fluorine substitutions are commonly used to enhance the biological activity and metabolic stability of pharmaceuticals.

Synthesis Analysis

The synthesis of related imidazole derivatives has been described in the literature. For instance, a general method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been developed, which involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques, including IR spectrum, 1H NMR, and X-ray crystal structure analyses . These techniques provide detailed information about the molecular composition and confirm the structure of synthesized compounds. The crystal packing often exhibits intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to the stability of the molecular structure.

Chemical Reactions Analysis

The chemical reactivity of imidazole derivatives can be influenced by the substituents attached to the imidazole core. For example, the presence of a fluorobenzyl group can affect the electron distribution within the molecule, potentially altering its reactivity . The specific chemical reactions that the compound may undergo are not described in the provided papers, but it can be inferred that its reactivity would be consistent with that of similar imidazole and thiophene derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary widely depending on the specific substituents and their positions on the imidazole ring. The presence of fluorine atoms typically increases the lipophilicity of the compound, which can affect its solubility and permeability across biological membranes . The crystal structure analysis of related compounds provides insights into the solid-state properties, such as crystal packing and molecular conformation . These properties are crucial for understanding the compound's behavior in different environments and can influence its potential applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Researchers have developed efficient synthetic methodologies and investigated the structural properties of compounds related to "(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-(trifluoromethyl)phenyl)methanone". For instance, Moreno-Fuquen et al. (2019) focused on the catalyst- and solvent-free synthesis of fluorinated benzophenones, showcasing a regioselective approach that underscores the significance of such compounds in organic chemistry and material sciences due to their potential applications in pharmaceuticals and as advanced materials (Moreno-Fuquen et al., 2019).

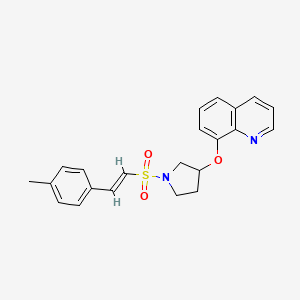

Photostability and Spectroscopic Properties

Woydziak et al. (2012) explored the synthesis of fluorinated fluorophores, highlighting how fluorination enhances photostability and improves spectroscopic properties. This work is crucial for the development of novel fluorinated compounds with potential applications in fluorescence imaging and as markers in biological systems (Woydziak et al., 2012).

Anticonvulsant Agents

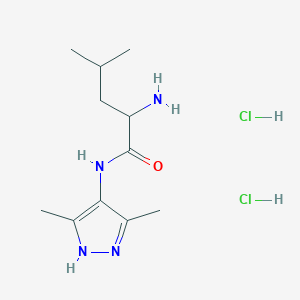

The design and synthesis of novel compounds for medical applications have also been explored. Malik and Khan (2014) synthesized a series of derivatives with potential as sodium channel blockers and anticonvulsant agents, indicating the importance of structural modifications in enhancing biological activity and therapeutic potential (Malik & Khan, 2014).

Polymeric and Material Science Applications

Ghaemy et al. (2013) synthesized novel poly(amide-ether)s bearing imidazole pendants and studied their physical and optical properties. This research underscores the utility of such compounds in creating advanced materials with specific thermal and fluorescence characteristics, suitable for a variety of applications including electronics and photonics (Ghaemy et al., 2013).

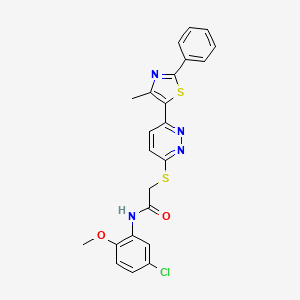

Antimicrobial Activity and Cytotoxicity

Research into the antimicrobial and cytotoxic properties of related compounds has shown promising results. Shankar et al. (2018) investigated the synthesis, antimicrobial activity, and cytotoxicity of novel substituted analogs, highlighting the potential of these compounds in pharmaceutical applications and drug development (Shankar et al., 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F4N2OS/c19-13-7-5-12(6-8-13)11-26-17-23-9-10-24(17)16(25)14-3-1-2-4-15(14)18(20,21)22/h1-8H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPALFFZVOMBGKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F4N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Thiopheneethanamine, N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-, hydrochloride](/img/structure/B2532476.png)

![4-[(1,3-Benzoxazol-2-ylamino)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2532477.png)

![Methyl 1-azaspiro[4.5]decane-8-carboxylate;hydrochloride](/img/structure/B2532483.png)

![1-(4-Phenylpiperazin-1-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2532486.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-nitrobenzoate](/img/structure/B2532487.png)

![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2532488.png)

![(2Z)-3-[(1-cyanocyclohexyl)carbamoyl]-2,3-dimethylprop-2-enoic acid](/img/structure/B2532489.png)

![1,7-dimethyl-3-phenethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2532491.png)

![(2R,3R,4S,5S,6R)-2-[[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-[(2R,5S)-5-[(3R,9S,11S,13S,14R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,3R,4R,5R)-2,3,4-trihydroxy-5-methoxycyclohexyl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(2-hydroxypropan-2-yl)hexyl]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2532494.png)